molecular formula C22H22FNO3 B5684330 4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid

4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid

Cat. No. B5684330
M. Wt: 367.4 g/mol
InChI Key: LWBYVWXCAHUNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid is a novel compound with potential applications in scientific research. It is commonly referred to as FPCP and is a complex chemical compound with a unique structure. FPCP is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

FPCP acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein found in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor plays a role in various physiological processes, including pain perception, mood regulation, and addiction. FPCP enhances the activity of the sigma-1 receptor, leading to its anxiolytic, antidepressant, and analgesic effects.
Biochemical and Physiological Effects:
FPCP has been shown to have several biochemical and physiological effects. It has anxiolytic and antidepressant effects in animal models, and it may be useful in the treatment of anxiety and depression. FPCP has also been shown to have analgesic effects and may be useful in the treatment of neuropathic pain. Additionally, FPCP has been shown to have potential applications in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of FPCP is its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models, and it may be useful in the treatment of anxiety, depression, neuropathic pain, and addiction. However, one limitation of FPCP is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of FPCP. One potential direction is the exploration of its potential applications in the treatment of anxiety, depression, neuropathic pain, and addiction in humans. Another potential direction is the investigation of its mechanism of action and its effects on the sigma-1 receptor. Additionally, further research is needed to determine the safety and efficacy of FPCP in humans.

Synthesis Methods

The synthesis of FPCP involves several steps, including the reaction of 2-fluorophenylacetonitrile with cyclopropylmagnesium bromide to form 1-(2-fluorophenyl)cyclopropanecarbonitrile. This compound is then reacted with piperidine to form 1-(2-fluorophenyl)cyclopropanecarboxamide. Finally, this compound is reacted with 4-bromobenzoic acid to form FPCP. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

FPCP has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may be useful in the treatment of anxiety and depression. FPCP has also been shown to have potential applications in the treatment of neuropathic pain and addiction.

properties

IUPAC Name

4-[1-[1-(2-fluorophenyl)cyclopropanecarbonyl]piperidin-3-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO3/c23-19-6-2-1-5-18(19)22(11-12-22)21(27)24-13-3-4-17(14-24)15-7-9-16(10-8-15)20(25)26/h1-2,5-10,17H,3-4,11-14H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBYVWXCAHUNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2(CC2)C3=CC=CC=C3F)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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